molecular formula C12H9BrO2 B12818414 Methyl 2-bromo-1-naphthoate

Methyl 2-bromo-1-naphthoate

Cat. No.: B12818414
M. Wt: 265.10 g/mol
InChI Key: MFRZNVQARMZPFQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-1-naphthoate is an organic compound with the molecular formula C12H9BrO2 It is a derivative of naphthalene, where a bromine atom is substituted at the second position and a methoxycarbonyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-1-naphthoate can be synthesized through the esterification of 2-bromo-1-naphthoic acid with methanol in the presence of a catalyst. The reaction typically involves refluxing the acid with methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid to yield the ester .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-1-naphthoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with sodium iodide in acetone to form methyl 2-iodo-1-naphthoate.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Sodium iodide in acetone.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

    Substitution: Methyl 2-iodo-1-naphthoate.

    Reduction: 2-bromo-1-naphthalenemethanol.

    Oxidation: 2-bromo-1-naphthoic acid.

Scientific Research Applications

Methyl 2-bromo-1-naphthoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-bromo-1-naphthoate exerts its effects depends on its chemical reactivity. The bromine atom and ester group make it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

    Methyl 1-bromo-2-naphthoate: Similar structure but with different substitution pattern.

    Methyl 6-bromo-2-naphthoate: Another isomer with bromine at the sixth position.

    2-Bromo-1-naphthoic acid: The acid precursor of methyl 2-bromo-1-naphthoate.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential therapeutic agents .

Properties

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

methyl 2-bromonaphthalene-1-carboxylate

InChI

InChI=1S/C12H9BrO2/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7H,1H3

InChI Key

MFRZNVQARMZPFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=CC=CC=C21)Br

Origin of Product

United States

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